Uridine 5'-diphosphoglucuronic acid trisodium salt
Overview
Description
Uridine-5/'-diphosphoglucuronic acid is a nucleoside diphosphate sugar that is a source of glucuronic acid for polysaccharide biosynthesis. This compound can be used for the formation of many glucuronides with various aglycones.
Mechanism of Action
Target of Action
Uridine 5’-diphosphoglucuronic acid trisodium salt, also known as Trisodium UDP glucuronic acid, primarily targets glycosyltransferases . These enzymes play a crucial role in the biosynthesis of several cell components like glycosaminoglycans, some N- and O-linked glycans, glycosphingolipids, and pectins .
Mode of Action
Trisodium UDP glucuronic acid acts as a glycosyl donor for glycosyltransferases . It interacts with these enzymes, donating a glucuronic acid moiety to specific substrates during the biosynthesis of various glycoconjugates . This interaction results in the formation of essential glycoconjugates across biological kingdoms .
Biochemical Pathways
The compound is involved in the glucuronidation pathway , a major phase II metabolic pathway in the body . In this pathway, glucuronic acid from UDP-glucuronic acid is transferred to a substrate by the action of UDP-glucuronosyltransferases . This process results in the formation of glucuronides, which are more water-soluble and can be readily excreted from the body .
Result of Action
The action of Trisodium UDP glucuronic acid results in the formation of glucuronides , which are more water-soluble than their parent compounds . This increases the elimination of these compounds from the body, aiding in detoxification processes . Additionally, the compound’s action contributes to the biosynthesis of various essential glycoconjugates, impacting cellular functions and structural integrity .
Biochemical Analysis
Biochemical Properties
Uridine 5’-diphosphoglucuronic acid trisodium salt participates in the biosynthesis of numerous cell components . It acts as a glycosyl donor for glycosyltransferases in the biosynthesis of several cell components like glycosaminoglycans, some N- and O-linked glycans, glycosphingolipids, and pectins .
Cellular Effects
The effects of Uridine 5’-diphosphoglucuronic acid trisodium salt on various types of cells and cellular processes are significant. It influences cell function by participating in the biosynthesis of numerous cell components
Molecular Mechanism
Uridine 5’-diphosphoglucuronic acid trisodium salt exerts its effects at the molecular level through its role in the biosynthesis of numerous cell components . It acts as a glycosyl donor for glycosyltransferases, contributing to the formation of several cell components
Metabolic Pathways
Uridine 5’-diphosphoglucuronic acid trisodium salt is involved in the biosynthesis of numerous cell components . It interacts with glycosyltransferases in these metabolic pathways
Properties
IUPAC Name |
trisodium;6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUNWUNTOMVIG-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N2Na3O18P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657574 | |
Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63700-19-6 | |
Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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